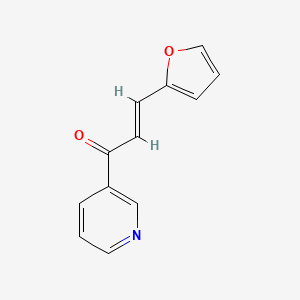
3-(Furan-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Furan-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one is an organic compound that features a furan ring and a pyridine ring connected by a propenone linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one typically involves the condensation of furan-2-carbaldehyde with pyridin-3-ylacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Furan-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the propenone linker to a saturated propyl linker.
Substitution: The furan and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated propyl derivatives.
Substitution: Various substituted furan or pyridine derivatives.
Applications De Recherche Scientifique
3-(Furan-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 3-(Furan-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Furan-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one
- 3-(Furan-2-yl)-1-(pyridin-4-yl)prop-2-en-1-one
- 3-(Thiophen-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one
Uniqueness
3-(Furan-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one is unique due to its specific arrangement of the furan and pyridine rings, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
19575-04-3 |
|---|---|
Formule moléculaire |
C12H9NO2 |
Poids moléculaire |
199.20 g/mol |
Nom IUPAC |
3-(furan-2-yl)-1-pyridin-3-ylprop-2-en-1-one |
InChI |
InChI=1S/C12H9NO2/c14-12(10-3-1-7-13-9-10)6-5-11-4-2-8-15-11/h1-9H |
Clé InChI |
HTGZMQHTNOCVLZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)C=CC2=CC=CO2 |
SMILES isomérique |
C1=CC(=CN=C1)C(=O)/C=C/C2=CC=CO2 |
SMILES canonique |
C1=CC(=CN=C1)C(=O)C=CC2=CC=CO2 |
Solubilité |
23.8 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-cyano-N'-[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]acetohydrazide](/img/structure/B7787337.png)
![dimethyl (2Z)-3-oxo-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]pentanedioate](/img/structure/B7787352.png)
![N'-[(4-nitrophenyl)methoxy]pyridine-4-carboximidamide](/img/structure/B7787360.png)
![N'-[(4-nitrophenyl)methoxy]pyridine-2-carboximidamide](/img/structure/B7787365.png)
![Methyl 2-[2-amino-2-[(6-chloropyridin-2-yl)hydrazinylidene]ethoxy]benzoate](/img/structure/B7787371.png)
![ethyl 5-oxo-3-[3-(trifluoromethyl)phenyl]-2H-1,2,4-triazine-6-carboxylate](/img/structure/B7787379.png)
![2-[2-(4-Fluorophenyl)hydrazono]-3-(methoxyimino)propanenitrile](/img/structure/B7787393.png)
![2-[2-(4-Fluorophenyl)hydrazono]-3-(4-methoxyphenyl)-3-oxopropanal oxime](/img/structure/B7787397.png)
![7-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine](/img/structure/B7787401.png)
![2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydro-1H-quinazolin-4-one](/img/structure/B7787422.png)
![2-[(4-chlorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-1H-quinazolin-4-one](/img/structure/B7787425.png)

![8H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B7787453.png)
![2-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino]-5,6,7,8-tetrahydro-1H-quinazolin-4-one](/img/structure/B7787459.png)
